

Validation of N-(4-fluorophenyl)-3-hydroxybenzamide: A Target Validation Guide

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-3-hydroxybenzamide

CAS No.: 97480-96-1

Cat. No.: B2362328

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Executive Summary

N-(4-fluorophenyl)-3-hydroxybenzamide is a synthetic small molecule belonging to the benzamide class of Poly(ADP-ribose) Polymerase (PARP) inhibitors. It functions as a competitive inhibitor at the nicotinamide-binding site of the PARP catalytic domain.

While classic probes like 3-aminobenzamide (3-AB) have low potency (IC₅₀ in

M range), the addition of the N-(4-fluorophenyl) moiety exploits the hydrophobic pocket within the enzyme's active site, significantly enhancing potency compared to the parent scaffold. This guide outlines the validation framework to confirm its activity, selectivity, and functional impact on DNA repair mechanisms.

Part 1: Mechanism of Action & Comparative Analysis

Biological Mechanism

The molecule mimics Nicotinamide, the byproduct of the PARP reaction.

- **Binding:** The 3-hydroxybenzamide core forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.
- **Extension:** The 4-fluorophenyl group extends into the hydrophobic sub-pocket, improving binding affinity via
-stacking and van der Waals interactions.
- **Inhibition:** It prevents the binding of NAD⁺, thereby blocking the transfer of ADP-ribose units onto glutamate/aspartate residues of acceptor proteins (histones, repair enzymes).
- **Consequence:** Inhibition leads to "PARP trapping" on DNA and accumulation of double-strand breaks (DSBs), causing synthetic lethality in homologous recombination-deficient cells (e.g., BRCA1/2 mutants).

Comparative Performance Matrix

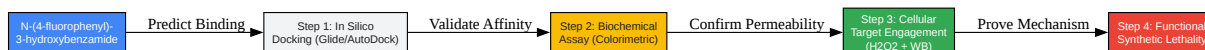
This table compares **N-(4-fluorophenyl)-3-hydroxybenzamide** against industry standards.

Feature	N-(4-fluorophenyl)-3-hydroxybenzamide	3-Aminobenzamide (Classic Probe)	Olaparib (Clinical Standard)
Primary Target	PARP-1 / PARP-2	PARP-1 (Weak)	PARP-1 / PARP-2 / PARP-3
Mechanism	NAD ⁺ Competitive	NAD ⁺ Competitive	NAD ⁺ Competitive + Trapping
Potency (IC50)	Low M / High nM (Est.)	~30 M	~5 nM
Solubility	Moderate (DMSO soluble)	High (Water soluble)	Low (Requires formulation)
Selectivity	Moderate (Potential kinases)	Low (Affects other enzymes)	High
Primary Use	Hit-to-Lead Optimization / Probe	General Reference	Clinical Therapy / Control

Part 2: Validation Workflow (Logic & Causality)

To scientifically validate this compound, you must prove three things: Binding (it hits the target), Inhibition (it stops the enzyme), and Phenotype (it causes the expected biological result).

Experimental Logic Flow



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Caption: Logical progression from computational prediction to phenotypic validation.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro PARP Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against purified PARP-1 enzyme.

Reagents:

- Recombinant Human PARP-1 Enzyme.
- Biotinylated NAD⁺ (Substrate).
- Histone-coated 96-well strip plates.
- Streptavidin-HRP.

Methodology:

- Preparation: Dilute **N-(4-fluorophenyl)-3-hydroxybenzamide** in DMSO to create a 10-point concentration curve (e.g., 0.1 nM to 100 M).
- Reaction: Add 20 ng/well PARP-1 enzyme into histone-coated wells containing Activated DNA.

- Inhibition: Add the compound dilutions and incubate for 15 minutes at room temperature (RT).
- Initiation: Add Biotinylated NAD⁺ cocktail to start the PARylation reaction. Incubate for 60 minutes.
- Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 mins.
- Readout: Add TMB substrate, stop with H₂SO₄, and read OD at 450 nm.
- Analysis: Plot Log[Inhibitor] vs. Response to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Cellular Target Engagement (H₂O₂ Challenge)

Objective: Confirm the compound enters the cell and inhibits PARP activation under oxidative stress.

Cell Line: HeLa or MDA-MB-436 cells.

Methodology:

- Seeding: Seed cells at 2×10^5 cells/well in a 6-well plate.
- Pre-treatment: Treat cells with the compound (10 M) or Vehicle (DMSO) for 1 hour. Include Olaparib (1 M) as a positive control.
- Induction: Treat cells with 1 mM Hydrogen Peroxide (H₂O₂) for 10 minutes to induce massive DNA damage and PARP activation.
- Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors (but NO PARP inhibitors in the lysis buffer to prevent post-lysis artifacts, though some protocols suggest adding them after lysis to freeze state). Correction: To prevent artificial PARylation during lysis, add a high concentration of a potent PARP inhibitor (e.g., 10

M Olaparib) to the lysis buffer.

- Western Blot: Run SDS-PAGE. Transfer to nitrocellulose.
- Antibody: Probe with Anti-PAR antibody (Poly-ADP-ribose binding reagent, MABE1016).
- Result: The H₂O₂-only lane will show a heavy smear (PAR polymers). The Compound + H₂O₂ lane should show a significant reduction in this smear, comparable to the Olaparib control.

Protocol 3: Synthetic Lethality Assay (Clonogenic Survival)

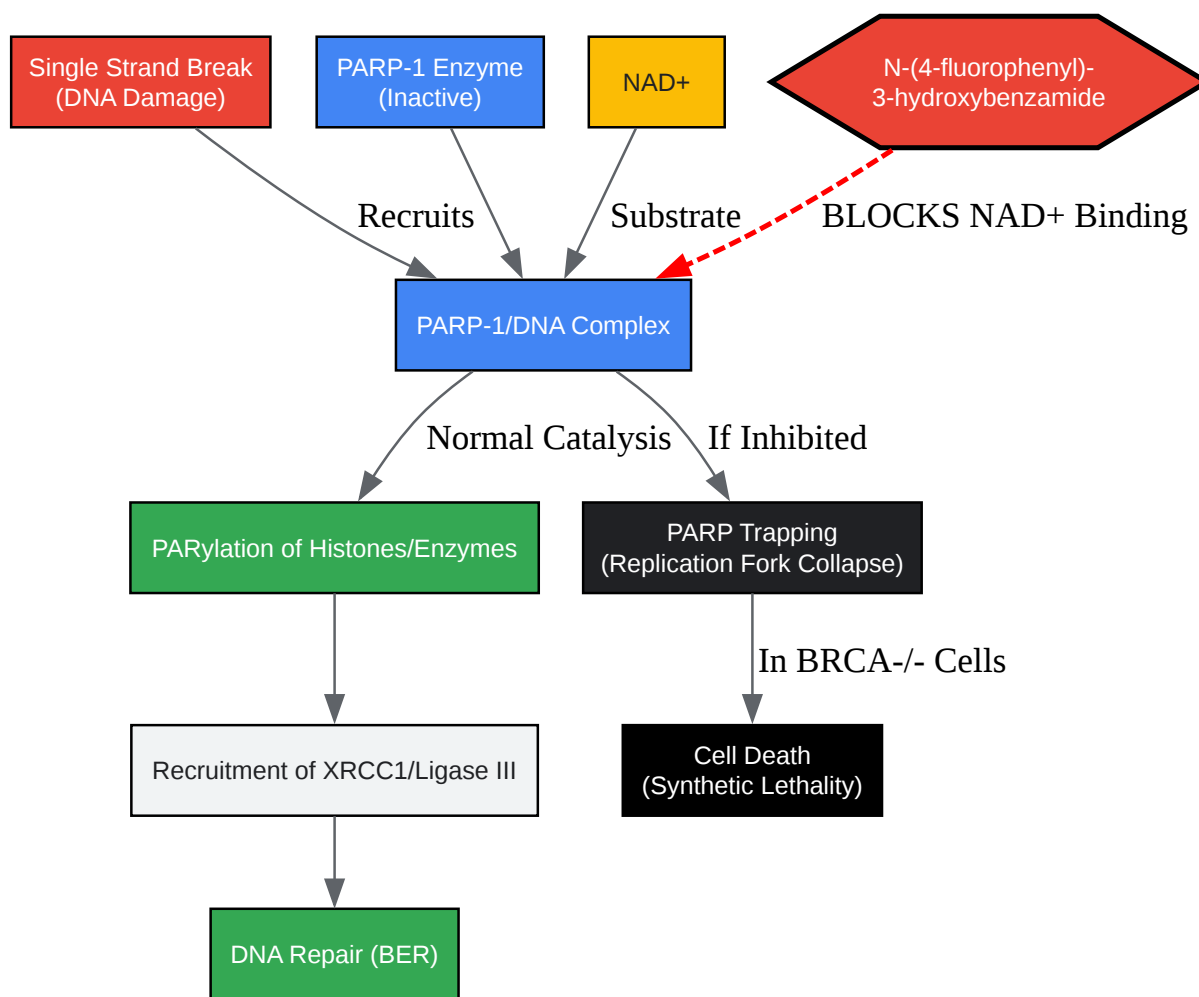
Objective: Validate the specific mechanism of action (BRCA-dependency).

Methodology:

- Cell Pairs: Use isogenic cell lines: VC8 (BRCA2 deficient) and VC8+B2 (BRCA2 complemented).
- Seeding: Seed 500 cells/well in 6-well plates.
- Treatment: Treat cells with increasing concentrations of **N-(4-fluorophenyl)-3-hydroxybenzamide** (0, 1, 10, 50, 100 M) for 24 hours, then replace with fresh media.
- Growth: Allow colonies to form for 10-14 days.
- Staining: Fix with methanol/acetic acid and stain with Crystal Violet.
- Validation: The compound should kill VC8 cells at significantly lower concentrations than VC8+B2 cells (shift in survival curve), demonstrating synthetic lethality.

Part 4: Signaling Pathway Visualization

The following diagram illustrates where the compound intervenes in the DNA damage response pathway.



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Caption: Mechanism of PARP inhibition leading to repair failure or synthetic lethality.

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